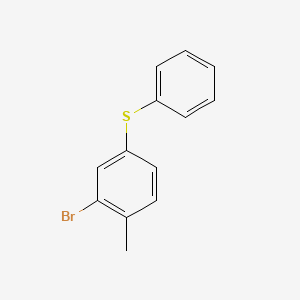
2-Bromo-1-methyl-4-(phenylsulfanyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromo-4-methylphenyl)(phenyl)sulfane is an organic compound that features a bromine atom, a methyl group, and a phenyl group attached to a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-bromo-4-methylphenyl)(phenyl)sulfane typically involves the bromomethylation of thiols. One efficient method includes using paraformaldehyde and hydrobromic acid in acetic acid (HBr/AcOH) to minimize the generation of toxic byproducts . This method is advantageous due to its high efficiency and chemo-tolerance.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of bromomethylation and the use of thiols suggest that scalable methods could be developed based on existing synthetic routes.
Analyse Des Réactions Chimiques
Types of Reactions: (3-Bromo-4-methylphenyl)(phenyl)sulfane can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding phenyl sulfide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl sulfide.
Substitution: Various substituted phenyl sulfides depending on the nucleophile used.
Applications De Recherche Scientifique
(3-Bromo-4-methylphenyl)(phenyl)sulfane has several applications in scientific research:
Biology: Its derivatives may be used in the study of biological systems, especially in understanding sulfur metabolism.
Industry: Used in the synthesis of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (3-bromo-4-methylphenyl)(phenyl)sulfane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups The bromine atom and the sulfur atom are key sites for chemical reactivity, allowing the compound to undergo oxidation, reduction, and substitution reactions
Comparaison Avec Des Composés Similaires
- (3-Bromo-4-methylphenyl)(methyl)sulfane
- (3-Bromo-4-(trifluoromethyl)phenyl)(methyl)sulfane
- 4-Bromophenyl methyl sulfone
Comparison: (3-Bromo-4-methylphenyl)(phenyl)sulfane is unique due to the presence of both a bromine atom and a phenyl group attached to the sulfur atom. This combination of functional groups provides distinct reactivity compared to similar compounds, which may have different substituents or lack the phenyl group. The presence of the phenyl group can influence the compound’s electronic properties and reactivity, making it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
61405-49-0 |
|---|---|
Formule moléculaire |
C13H11BrS |
Poids moléculaire |
279.20 g/mol |
Nom IUPAC |
2-bromo-1-methyl-4-phenylsulfanylbenzene |
InChI |
InChI=1S/C13H11BrS/c1-10-7-8-12(9-13(10)14)15-11-5-3-2-4-6-11/h2-9H,1H3 |
Clé InChI |
AZLKIKQMIPCZTG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)SC2=CC=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


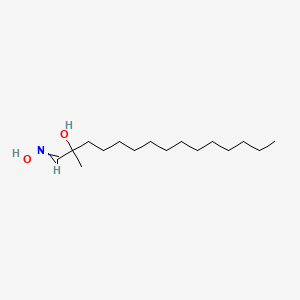
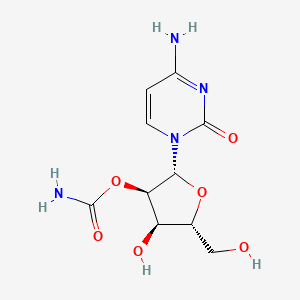
![1,1'-(Ethene-1,2-diyl)bis[2-(1-phenylethyl)benzene]](/img/structure/B14589319.png)
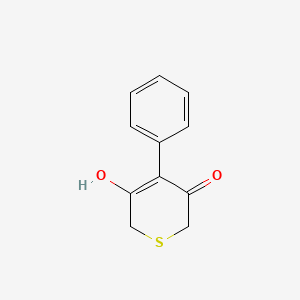
![(3aS,9aS)-3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d][1,2]oxazole](/img/structure/B14589332.png)
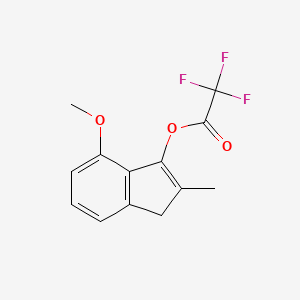
![2-Diazonio-1-{2-[(4-methylbenzene-1-sulfonyl)amino]phenyl}prop-1-en-1-olate](/img/structure/B14589343.png)
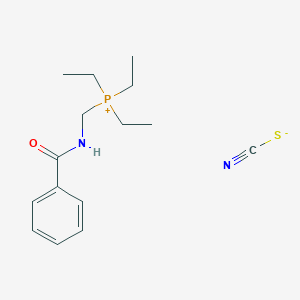
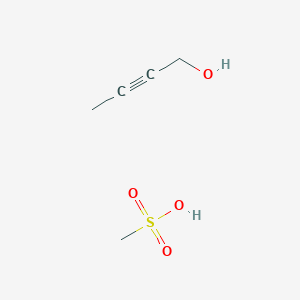
![Benzo[f]quinoline, 3-ethyl-2-methyl-](/img/structure/B14589360.png)
![Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, heptyl ester](/img/structure/B14589373.png)
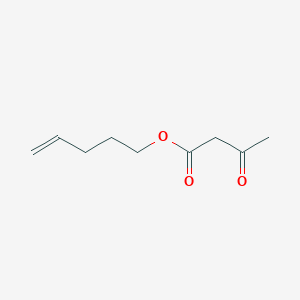
![N-{4-[Cyano(4-fluorophenyl)methyl]phenyl}-2,6-dihydroxybenzamide](/img/structure/B14589397.png)
![N-Propyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14589405.png)
